molecular formula C9H16N4O2 B13486261 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13486261
M. Wt: 212.25 g/mol
InChI Key: OMCXVNVIOKUGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with a suitable precursor containing the triazole moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial activity or therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 2-(1H-1,2,4-Triazole-1-yl)acetic acid

Uniqueness

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the propanoic acid backbone differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C9H16N4O2/c1-7(2)12-9(3,8(14)15)4-13-6-10-5-11-13/h5-7,12H,4H2,1-3H3,(H,14,15)

InChI Key

OMCXVNVIOKUGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=NC=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.